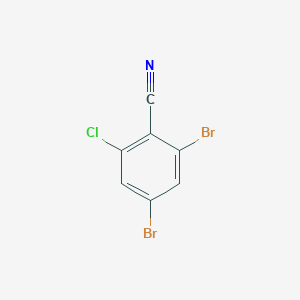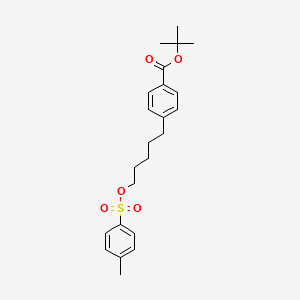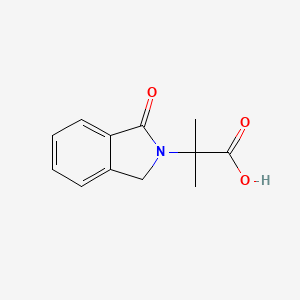![molecular formula C19H23N3O2 B13359371 2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a complex organic compound that features both pyrrole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Pyrrole and Indole Moieties: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This can be achieved by reacting the pyrrole derivative with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and indole rings, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the biological activities of pyrrole and indole derivatives, including their interactions with various enzymes and receptors.
Chemical Research: The compound can serve as a model for studying the reactivity and properties of heterocyclic compounds.
作用机制
The mechanism of action of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety, for example, is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyrrole moiety may also contribute to the compound’s biological activity by interacting with different molecular pathways.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have diverse biological activities.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde share the pyrrole moiety and are known for their chemical reactivity and biological activities.
Uniqueness
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is unique due to the combination of both pyrrole and indole moieties in a single molecule. This dual presence allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
属性
分子式 |
C19H23N3O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-(1-methylindol-4-yl)oxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14(2)22-10-5-6-15(22)12-20-19(23)13-24-18-8-4-7-17-16(18)9-11-21(17)3/h4-11,14H,12-13H2,1-3H3,(H,20,23) |
InChI 键 |
GALRSDHJZFDOPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC=C1CNC(=O)COC2=CC=CC3=C2C=CN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359293.png)

![5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13359301.png)

![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13359327.png)
![3-{6-[(4-Chloro-3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359328.png)



![3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)



